Tetronothiodin
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Overview
Description
Tetronothiodin is a natural product isolated from the culture of Streptomyces species NR0489. It is known for its unique oxaspirobicyclic unit and functionalized tetrahydrothiophene moiety, linked by a macrocyclic framework . This compound has garnered attention due to its potent biological activities, particularly as a cholecystokinin receptor antagonist .
Preparation Methods
The synthesis of tetronothiodin involves multiple steps. One approach includes the synthesis of a precursor of the oxaspirobyciclic unit of this compound. This synthesis was achieved in an eight-step strategy, yielding the α-hydroxy lactone as a diastereoisomeric mixture . The preparation of this compound also involves the use of various reagents and conditions, such as n-butyllithium and bromine .
Chemical Reactions Analysis
Tetronothiodin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like n-butyllithium . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the oxaspirobicyclic unit and tetrahydrothiophene moiety .
Scientific Research Applications
Tetronothiodin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural features and potential as a synthetic intermediate . In biology and medicine, this compound is investigated for its role as a cholecystokinin receptor antagonist, which could have implications for the treatment of various gastrointestinal and neurological disorders . Additionally, its potent biological activities make it a candidate for further research in drug development .
Mechanism of Action
The mechanism of action of tetronothiodin involves its interaction with cholecystokinin receptors. By binding to these receptors, this compound inhibits their activity, which can affect various physiological processes, including digestion and neurotransmission . The molecular targets of this compound are primarily the cholecystokinin receptors located in peripheral tissues and the central nervous system .
Comparison with Similar Compounds
Tetronothiodin is unique due to its oxaspirobicyclic unit and functionalized tetrahydrothiophene moiety. Similar compounds include other tetronates and spirotetronates, which also possess tetronic acid moieties but differ in their structural features and biological activities . Examples of similar compounds are tetronasin and RK-682, which have been studied for their antibiotic properties .
Properties
CAS No. |
139643-79-1 |
---|---|
Molecular Formula |
C31H38O8S |
Molecular Weight |
570.7 g/mol |
IUPAC Name |
2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+ |
InChI Key |
WWHAZVYADWRKPA-SFYXYOTASA-N |
Isomeric SMILES |
CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
SMILES |
CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
Canonical SMILES |
CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |
Synonyms |
tetronothiodin |
Origin of Product |
United States |
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